5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
Description
Contextualizing the Imidazo[4,5-b]pyridine Scaffold in Medicinal and Organic Chemistry
The imidazo[4,5-b]pyridine core is a heterocyclic aromatic structure that has garnered significant attention from researchers in the fields of organic synthesis and medicinal chemistry. researchgate.netrjsocmed.com Its versatility and prevalence in a multitude of biologically active molecules underscore its importance as a privileged scaffold in the development of novel therapeutic agents. researchgate.netnih.gov
Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. openmedicinalchemistryjournal.comijsrtjournal.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59-60% of unique small-molecule drugs feature a nitrogen-containing heterocycle in their structure. openmedicinalchemistryjournal.commdpi.comnih.govmsesupplies.com This prevalence is attributed to their chemical and structural diversity, which allows for precise modifications to optimize biological activity. openmedicinalchemistryjournal.commsesupplies.com
The presence of nitrogen atoms in these rings is crucial for biological function. These heteroatoms can participate in hydrogen bonding with biological targets like enzymes and receptors, which is a key factor in the mechanism of action for many drugs, including anti-cancer agents that interact with DNA. mdpi.comnih.gov Furthermore, these heterocyclic systems often mimic the structure of natural products and endogenous metabolites, enabling them to modulate biological pathways effectively. openmedicinalchemistryjournal.comnih.gov Their stability and operational efficiency within the human body further enhance their value in drug design. nih.gov
A primary reason for the intense scientific interest in the imidazo[4,5-b]pyridine scaffold is its structural similarity to naturally occurring purines. mdpi.combenthamdirect.com Purines, which consist of a fused pyrimidine (B1678525) and imidazole (B134444) ring, are fundamental components of nucleic acids (adenine and guanine) and play vital roles in cellular signaling and energy metabolism. nih.govmdpi.com
The imidazo[4,5-b]pyridine scaffold, sometimes referred to as 1-deazapurine, is a bioisostere of purine (B94841), where a nitrogen atom in the pyrimidine ring of the purine is replaced by a CH group. researchgate.net This structural mimicry allows imidazo[4,5-b]pyridine derivatives to interact with the biological machinery that recognizes purines, such as kinases and other enzymes. mdpi.comnih.gov This ability to function as a purine analogue makes the scaffold a potent pharmacophore, widely utilized in the design of molecules that can interfere with cellular processes, leading to therapeutic effects. researchgate.netrjsocmed.com
Table 1: Structural Comparison of Purine and Imidazo[4,5-b]pyridine Scaffolds
| Feature | Purine | Imidazo[4,5-b]pyridine |
| Core Structure | A pyrimidine ring fused to an imidazole ring. | A pyridine (B92270) ring fused to an imidazole ring. |
| Common Name | Purine | 1-Deazapurine |
| Significance | Foundational component of nucleic acids (adenine, guanine) and cellular signaling molecules (ATP). nih.govmdpi.com | Acts as a bioisostere of purine, enabling interaction with purine-recognizing enzymes and receptors. researchgate.netnih.gov |
The structural analogy to purines has driven extensive biological evaluation of imidazo[4,5-b]pyridine derivatives, revealing a broad spectrum of pharmacological activities. nih.govmdpi.com These compounds have been shown to influence numerous cellular pathways, making them promising candidates for treating a wide range of diseases. nih.gov Research has identified their potential as kinase inhibitors, which has led to applications as anti-cancer agents. rjsocmed.combenthamdirect.comnih.gov The diverse biological properties also include antiviral, antibacterial, anti-inflammatory, and antioxidant activities. rjsocmed.commdpi.com
Table 2: Selected Biological Activities of Imidazo[4,5-b]pyridine Derivatives
| Biological Activity | Research Context | Citations |
| Antiproliferative/Anticancer | Inhibition of cancer cell growth; some derivatives show potent, sub-micromolar activity against specific cancer cell lines. | mdpi.comnih.govnih.goveurjchem.com |
| Kinase Inhibition | Inhibition of specific kinases like B-Raf, which are implicated in cancer progression. | rjsocmed.combenthamdirect.comnih.gov |
| Antiviral | Activity against a range of DNA and RNA viruses, with some derivatives showing selective action against respiratory syncytial virus (RSV). | mdpi.comnih.gov |
| Antibacterial | While many derivatives show little activity, specific substitutions have yielded moderate effects against certain bacterial strains like E. coli. | mdpi.comnih.govnih.gov |
| Anti-inflammatory | Identified as a potential therapeutic area for this class of compounds. | nih.govmdpi.com |
| Antituberculotic | Certain derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis. | researchgate.netnih.gov |
| Cardiotonic | The imidazo[4,5-b]pyridine-based drug, sulmazole, acts as a cardiotonic agent. | acs.org |
Rationale for Academic Research on 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
Within the broad class of imidazo[4,5-b]pyridines, specific substitution patterns are explored to fine-tune activity and selectivity. The compound this compound incorporates two key substituents—a 2-amino group and a 5-methyl group—each positioned to influence the molecule's chemical and biological properties.
The presence of an amino group at the C2 position of the imidazo[4,5-b]pyridine scaffold is a critical feature for both chemical synthesis and biological activity. From a synthetic standpoint, the 2-amino position serves as a key handle for diversification. Synthetic routes often involve the C2 amination of a halogenated imidazo[4,5-b]pyridine precursor through nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net This method provides a straightforward and regioselective pathway to introduce a variety of functionalized primary and secondary amines, allowing for the creation of large libraries of compounds for screening. rsc.orgresearchgate.net
From a biological perspective, the 2-amino group is a potent hydrogen bond donor and can be a crucial point of interaction with target biomolecules. Its ability to form these non-covalent bonds can anchor the molecule within the active site of an enzyme or the binding pocket of a receptor, contributing significantly to its potency and selectivity. Direct N-alkylation of the 2-amino group is another synthetic strategy used to modify the scaffold, further highlighting its importance in creating derivatives with tailored properties. researchgate.net
The introduction of a methyl group onto the pyridine ring of the scaffold, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The position of this substituent is critical and can significantly alter the molecule's profile.
A methyl group can influence several key parameters:
Electronic Properties: As an electron-donating group, a methyl substituent can alter the electron density of the aromatic ring system, which can affect its reactivity and its ability to participate in π-stacking interactions with biological targets.
Steric Effects: The size of the methyl group can introduce steric hindrance that may either promote or prevent binding to a target, potentially enhancing selectivity for a specific enzyme or receptor isoform.
Solubility and Lipophilicity: The addition of a methyl group generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, influencing how the compound behaves in a biological system.
Metabolic Stability: The methyl group can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing its half-life in the body.
While extensive research has been conducted on the broader imidazo[4,5-b]pyridine class, the specific impact of a methyl group at position 5 is an area of detailed investigation. Studies on related isomers, such as 4-methyl derivatives, have shown that this substitution is integral to achieving desired biological effects, like tuberculostatic activity. researchgate.net The synthesis of derivatives with methyl groups at various positions on the pyridine ring is a recognized method for creating novel compounds, though controlling the exact position of alkylation can be a synthetic challenge. nih.govmdpi.com Therefore, the targeted synthesis and study of the 5-methyl isomer are rational steps in the exploration of this scaffold's full therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGPRADQMGQNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270007 | |
| Record name | 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-87-0 | |
| Record name | 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological and Pharmacological Investigations of 5 Methyl 3h Imidazo 4,5 B Pyridin 2 Amine Analogues
In Vitro Antiproliferative and Anticancer Activities
Analogues of 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine have been the subject of extensive investigation for their potential as anticancer agents, demonstrating notable activity against a variety of human cancer cell lines.
The antiproliferative effects of various imidazo[4,5-b]pyridine derivatives have been assessed across a wide spectrum of human cancer cell lines, revealing compounds with potent and sometimes selective activity.
For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were tested against a panel including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), lung carcinoma (NCI-H460), acute lymphoblastic leukemia (DND-41), acute myeloid leukemia (HL-60), chronic myeloid leukemia (K-562), and non-Hodgkin lymphoma (Z-138) cells. nih.gov Among these, an N-methyl substituted derivative with a hydroxyl group (compound 19 ) emerged as a particularly promising candidate, exhibiting strong antiproliferative activity against all tested cell lines, with IC₅₀ values between 1.45 and 1.90 μM for Capan-1, LN-229, DND-41, K-562, and Z-138 cell lines. nih.gov Another derivative, 13 , featuring a 4-hydroxyphenyl substitution, also showed significant antiproliferative effects, especially against Capan-1, HL-60, and Z-132 cell lines, with IC₅₀ values in the range of 1.50–1.87 μM. nih.gov
In a separate study, cyano- and amidino-substituted imidazo[4,5-b]pyridines were evaluated. Two compounds, 10 (containing an unsubstituted amidino group) and 14 (containing a 2-imidazolinyl amidino group), displayed potent and selective activity against colon carcinoma (SW620) with IC₅₀ values of 0.4 and 0.7 µM, respectively. nih.gov The substitution of the pyridine (B92270) nucleus with bromine was found to significantly enhance the antiproliferative activity of these compounds. nih.gov
Furthermore, imidazo[4,5-b]pyridine derived acrylonitriles have also been investigated, with three compounds exhibiting potent activity in the sub-micromolar range (IC₅₀ 0.2–0.6 μM) across a diverse panel of human cancer cell lines. researchgate.net
Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Analogues
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| 19 | Pancreatic adenocarcinoma (Capan-1) | 1.45 - 1.90 |
| 19 | Glioblastoma (LN-229) | 1.45 - 1.90 |
| 19 | Acute lymphoblastic leukemia (DND-41) | 1.45 - 1.90 |
| 19 | Chronic myeloid leukemia (K-562) | 1.45 - 1.90 |
| 19 | Non-Hodgkin lymphoma (Z-138) | 1.45 - 1.90 |
| 13 | Pancreatic adenocarcinoma (Capan-1) | 1.50 - 1.87 |
| 13 | Acute myeloid leukemia (HL-60) | 1.50 - 1.87 |
| 13 | Non-Hodgkin lymphoma (Z-132) | 1.50 - 1.87 |
| 10 | Colon carcinoma (SW620) | 0.4 |
| 14 | Colon carcinoma (SW620) | 0.7 |
A significant mechanism of action identified for certain imidazo[4,5-b]pyridine analogues is the inhibition of tubulin polymerization. researchgate.net Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development.
Studies on imidazo[4,5-b]pyridine derived acrylonitriles have confirmed tubulin as their primary target through immunofluorescence staining and in vitro tubulin polymerization assays. researchgate.net Computational analysis suggests that these compounds may act on an extended colchicine site on the tubulin surface, interfering with the polymerization of tubulin subunits. researchgate.net One of the lead compounds from this series potently inhibited cancer cell proliferation and migration without affecting the viability of normal cells at the highest tested concentration. nih.govresearchgate.net
Further research on (3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates also pointed to tubulin polymerization inhibition as the mechanism of action. nih.gov Two such compounds, 5g and 6f , significantly inhibited tubulin polymerization, with IC₅₀ values of 1.53 and 1.45 μM, respectively. nih.gov Their ability to induce apoptosis was also confirmed through various assays. nih.gov
Imidazo[4,5-b]pyridine analogues have also been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
One area of focus has been the inhibition of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the discovery of compound 27e , a potent dual inhibitor of Aurora kinases (Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM) and FLT3 kinase (Kd = 6.2 nM), including its mutated forms. nih.govebi.ac.uk FLT3 internal tandem duplication (ITD) mutations are found in a significant percentage of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. nih.gov Compound 27e demonstrated strong inhibition of a FLT3-ITD-positive AML human tumor xenograft in vivo. nih.govebi.ac.uk
Another class of imidazo[4,5-b]pyridine derivatives has been developed as potent and selective allosteric inhibitors of AKT kinases. researchgate.net The optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series led to the discovery of ARQ 092 (21a ). researchgate.net This compound showed high enzymatic potency against AKT1, AKT2, and AKT3 and effectively inhibited the phosphorylation of downstream targets. researchgate.net
Table 2: Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Analogues
| Compound | Target Kinase | Kd (nM) |
|---|---|---|
| 27e | Aurora-A | 7.5 |
| 27e | Aurora-B | 48 |
| 27e | FLT3 | 6.2 |
| 27e | FLT3-ITD | 38 |
| 27e | FLT3(D835Y) | 14 |
Antimicrobial Potential
In addition to their anticancer properties, analogues of this compound have been investigated for their antimicrobial activity.
Several studies have explored the antibacterial effects of imidazo[4,5-b]pyridine derivatives. In one study, synthesized compounds were tested against Gram-positive bacteria (Bacillus cereus) and Gram-negative bacteria (Escherichia coli). nih.gov The results indicated that Gram-positive bacteria were more susceptible to these compounds compared to the more resistant Gram-negative strains. nih.gov
Another investigation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives found that compounds 3b and 3k showed prominent antibacterial activity. scispace.comresearchgate.net The combination of a 2,6-diarylpiperidin-4-one core with the imidazo[4,5-b]pyridine ring led to increased activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia) bacteria, particularly when a chlorine atom was present at the para position of the phenyl groups. nih.gov The presence of a methyl group at the C5 position also enhanced antibacterial activity. nih.gov
However, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines generally lacked antibacterial activity, with the exception of compound 14 , which showed moderate activity against E. coli (MIC 32 μM). nih.gov
The antifungal potential of imidazo[4,5-b]pyridine analogues has also been a subject of research. In a study of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, compound 3f was found to exhibit both antibacterial and antifungal activity. scispace.comresearchgate.net Furthermore, a series of 1H-imidazo[4,5-b]pyridine and 3H-imidazo[4,5-b]pyridine derivatives were synthesized and screened, with several compounds, including 1g, 1j, 1k, 1l, 2a, 2c, 2d, 2e, 2h, and 2j , demonstrating potent activities against both bacteria and fungi when compared to standard drugs. researchgate.net
Antiviral Efficacy
Analogues of the this compound scaffold have demonstrated notable potential as antiviral agents, with activity observed against a variety of viral pathogens.
A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines has been synthesized and evaluated for their antiviral activity against a wide spectrum of DNA and RNA viruses. While many of the tested compounds did not exhibit broad-spectrum antiviral effects, this foundational screening is crucial for identifying scaffolds with potential for further development into more potent and selective antiviral drugs. The process of evaluating against diverse viral panels allows for the identification of initial hits that can be optimized to enhance their activity and selectivity.
More pronounced and selective antiviral activity has been observed for certain imidazo[4,5-b]pyridine derivatives against specific viruses, most notably the Respiratory Syncytial Virus (RSV). For instance, a bromo-substituted derivative containing an unsubstituted phenyl ring demonstrated selective, albeit moderate, activity against RSV with a half-maximal effective concentration (EC50) of 21 μM. mdpi.com Similarly, a para-cyano-substituted derivative also showed selective activity against RSV with an EC50 of 58 μM. mdpi.com
Further research into imidazopyridine derivatives has identified highly potent RSV fusion inhibitors. While not direct analogues of this compound, these findings underscore the potential of the broader imidazopyridine class against RSV. For example, compounds with specific substitutions at the 7-position of the imidazopyridine ring, such as methyl, ethyl, or chloro groups, have shown significant improvements in potency, with EC50 values below 10 nM. nih.gov
| Compound Derivative | EC50 (μM) |
|---|---|
| Bromo-substituted with unsubstituted phenyl ring | 21 |
| Para-cyano-substituted | 58 |
Receptor Modulatory Activities
In addition to their antiviral properties, analogues of this compound have been investigated for their ability to modulate various physiological receptors, indicating their potential in treating a range of other conditions.
The imidazopyridine scaffold is a well-established pharmacophore for ligands of the γ-aminobutyric acid type A (GABA A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Positive allosteric modulators (PAMs) of the GABA A receptor enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. nih.gov
While direct studies on this compound analogues as GABA A PAMs are limited in the provided context, the broader class of imidazopyridine drugs, such as Zolpidem and Alpidem, are known to act as PAMs at the benzodiazepine-binding site of the GABA A receptor. nih.gov Research has focused on creating isosteric analogs of these drugs, replacing the pyridine nucleus with other heterocyclic systems to develop novel hypnotics, anxiolytics, and anticonvulsants. nih.gov This suggests that the imidazo[4,5-b]pyridine core of the subject compound is a promising starting point for the design of new GABA A receptor modulators.
A significant area of investigation for imidazo[4,5-b]pyridine derivatives has been their activity as antagonists of the Angiotensin II Type 1 (AT1) receptor. wikipedia.org AT1 receptor blockers are a cornerstone in the management of hypertension. A series of novel non-peptide AT1 receptor antagonists based on the 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine scaffold have been developed. nih.gov
These compounds, with small alkyl groups at the C-2 position and a (methylbiphenylyl)tetrazole moiety at the N-3 position, exhibited affinities and potencies in the nanomolar range. nih.gov The most potent of these, 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide), was found to be superior to the established drug L-158,809 in vitro. nih.gov
| Compound | In Vivo Activity |
|---|---|
| EMD 61,650 | Dose-dependent reduction in blood pressure in spontaneously hypertensive rats (iv) |
| EMD 66,684 | Superior to losartan in reducing blood pressure in spontaneously hypertensive rats (iv) |
Interestingly, some imidazo[4,5-b]pyridine derivatives have been found to possess dual activity, acting not only as AT1 receptor antagonists but also as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, and its agonists are used in the treatment of type 2 diabetes.
The discovery of compounds with dual AT1 antagonism and PPARγ agonism presents an attractive profile for treating metabolic syndrome, which is characterized by a cluster of conditions including hypertension and insulin resistance. This dual activity suggests that a single therapeutic agent could address multiple facets of this complex disorder.
Phosphodiesterase Inhibition (e.g., PDE10A, cAMP PDE III)
Analogues of this compound have been identified as potent inhibitors of various phosphodiesterase (PDE) enzymes, which are critical in regulating intracellular signaling pathways.
PDE10A Inhibition A novel imidazo[4,5-b]pyridine core has been discovered as a scaffold for potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.govnih.gov This scaffold was developed to improve the poor oral bioavailability of a previously identified ketobenzimidazole inhibitor. nih.govnih.gov The new imidazo[4,5-b]pyridine analogues not only retained nanomolar PDE10A activity but also lacked the metabolic liabilities of the earlier compounds. nih.govnih.gov
Structure-activity relationship studies revealed that both a methoxy substituent and the integrity of the imidazole (B134444) ring on the imidazo[4,5-b]pyridine core were crucial for high binding affinity. nih.gov X-ray cocrystal structures helped elucidate the key bonding interactions between the inhibitors and the PDE10A enzyme. nih.govnih.gov Several potent and structurally diverse analogues were identified, with PDE10A IC50 values in the low nanomolar range. nih.govnih.gov
| Compound | Structure Modification | PDE10A IC50 (nM) |
|---|---|---|
| 4 | Amino benzthiazole analogue | 5.7 |
| 7 | Methylpyridine analogue | 4.1 |
| 12b | Structurally diverse analogue | 0.8 - 6.7 |
| 24a | Structurally diverse analogue | 0.8 - 6.7 |
| 24b | Structurally diverse analogue | 0.8 - 6.7 |
cAMP PDE III Inhibition Derivatives of the imidazo[4,5-b]pyridine structure have also been developed as potent inhibitors of cyclic AMP-dependent phosphodiesterase III (cAMP PDE III). nih.gov The transformation of milrinone, a known PDE3 inhibitor, led to the creation of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. nih.govacs.org These compounds were found to be highly potent cAMP PDE III inhibitors, with their in vitro activity measured in the nanomolar range. nih.gov
Cyclooxygenase (COX-1, COX-2) Inhibitory Activity
The anti-inflammatory potential of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has been investigated through their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org
An evaluation of eight different 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness against both COX isoforms. nih.gov The compounds inhibited COX-1 with IC50 values ranging from 10 to 43 μmol/L, while COX-2 inhibition was observed in a concentration range of 9.2 to 279.3 μmol/L. nih.gov Certain analogues showed notable selectivity towards the COX-2 enzyme. nih.gov
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity |
|---|---|---|---|
| 3c | > 20 | < 20 | Selective COX-2 |
| 3f | 21.8 | 9.2 | Selective COX-2 (2.4-fold) |
| 3h | > 20 | < 20 | Selective COX-2 |
Antioxidative Properties
The antioxidant potential of various imidazo[4,5-b]pyridine analogues has been explored through multiple analytical methods, including spectroscopic assays and electrochemical measurements. irb.hr
The antioxidative capacity of novel imidazo[4,5-b]pyridine derived acrylonitriles and iminocoumarins has been studied using several spectroscopic assays. irb.hrresearchgate.net These methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) method. irb.hrresearchgate.net
The DPPH assay measures the ability of the tested compounds to act as proton or electron donors to neutralize the stable DPPH radical. researchgate.net The FRAP assay, conversely, evaluates the reducing power of the compounds, which is another indicator of antioxidant activity. researchgate.net
In addition to spectroscopic techniques, the antioxidative profile of imidazo[4,5-b]pyridine derived acrylonitriles was further investigated through electrochemical oxidation potential measurements. irb.hr This method provides additional data on the electron-donating capacity of the compounds, complementing the findings from the radical scavenging and reducing power assays. irb.hr
Future Directions and Emerging Research Opportunities for 5 Methyl 3h Imidazo 4,5 B Pyridin 2 Amine
Development of Novel and Green Synthetic Methodologies
While traditional methods for the synthesis of imidazo[4,5-b]pyridines are well-established, the future of pharmaceutical manufacturing increasingly relies on the development of environmentally benign and efficient synthetic strategies. e3s-conferences.org For 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine and its analogues, research is moving towards greener approaches that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key opportunities in this area include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of related 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. nih.gov Future work could focus on adapting these methods for the specific synthesis of this compound, potentially leading to cleaner reaction profiles.
Ultrasound-Assisted Reactions: The use of ultrasound has been reported for the synthesis of imidazopyridine-conjoined pyran bis-heterocyclic derivatives, employing eco-friendly catalysts and green solvents. nih.gov This approach could be explored for the synthesis of the target compound.
One-Pot, Multi-Component Reactions: These reactions are inherently more efficient as they combine several synthetic steps into a single operation, reducing solvent usage and purification needs. A one-pot, three-component method using phosphoric acid as a catalyst in glycerol (B35011) has been described for the synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides, offering a green alternative to conventional methods. researchgate.net
Photochemical Methods: Visible-light-induced approaches for the synthesis and functionalization of imidazopyridines are gaining traction as sustainable alternatives to traditional heating methods. nih.gov These methods offer the potential for novel bond formations under mild conditions.
Water-Based Synthesis: A tandem reaction in a water-isopropyl alcohol medium has been developed for the synthesis of imidazo[4,5-b]pyridine derivatives from 2-chloro-3-nitropyridine, showcasing the potential of water as a green solvent. acs.org
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The imidazo[4,5-b]pyridine scaffold is a well-known pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. acs.orgmdpi.comnih.govresearchgate.net However, the full therapeutic potential of this compound remains largely untapped. Future research should focus on screening this compound and its derivatives against a wider range of biological targets to uncover novel therapeutic applications.
Emerging areas of investigation include:
Insecticidal and Fungicidal Activities: Recent studies have revealed that certain imidazo[4,5-b]pyridine derivatives exhibit potent insecticidal and fungicidal properties. nih.govresearchgate.net For example, a series of novel imidazo[4,5-b]pyridine compounds showed excellent insecticidal activity against Nilaparvata lugens and Mythimna separata. nih.gov Another study reported good fungicidal activity against Puccinia polysora. researchgate.net Systematic screening of this compound in this area could lead to the development of new agrochemicals.
Kinase Inhibition: The imidazo[4,5-b]pyridine core is a recognized scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. rjpbr.comnih.gov Derivatives have been identified as inhibitors of p21-activated kinase 4 (PAK4), B-Raf kinase, and p38 MAP kinase. nih.govnih.govnih.gov Given that the 5-methyl substitution can influence binding affinity and selectivity, exploring the inhibitory activity of this compound against a panel of kinases is a promising avenue.
Antitubercular Activity: Imidazo[1,2-a]pyridines have emerged as a promising class of antituberculosis agents, with some candidates progressing to clinical trials. nih.gov Investigating the potential of this compound against Mycobacterium tuberculosis, including multidrug-resistant strains, could address a critical unmet medical need.
Neurological Disorders: The structural similarity to purines suggests potential activity at adenosine (B11128) receptors, which are implicated in conditions like epilepsy. acs.orgresearchgate.net Further investigation into the modulation of these and other central nervous system targets is warranted.
Advanced Computational Approaches for De Novo Drug Design and Optimization
Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, advanced computational techniques can accelerate the discovery of novel derivatives with enhanced potency and selectivity.
Future computational research should focus on:
De Novo Design: Algorithms for de novo design can generate novel molecular structures with desired pharmacological properties. nih.gov Starting with the this compound scaffold, these methods can be used to design new libraries of compounds with predicted activity against specific targets.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. This approach has been successfully used to develop imidazo[4,5-b]pyridine-based inhibitors of Akt and p38 MAP kinase. researchgate.netnih.gov
Fragment-Based Drug Design (FBDD): FBDD involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. An imidazo[4,5-b]pyridine-based PAK4 inhibitor was discovered using a virtual site-directed FBDD approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of imidazo[4,s5-b]pyridine derivatives with their biological activity, providing insights for the design of more active compounds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound and its analogues interact with their biological targets, helping to understand the binding mechanism and inform lead optimization. nih.gov
Targeted Design of Highly Selective Modulators for Specific Biological Pathways
A key challenge in drug development is achieving selectivity for the desired biological target to minimize off-target effects. The targeted design of highly selective modulators based on the this compound scaffold is a critical area for future research.
Strategies to enhance selectivity include:
Exploiting Subtle Structural Differences: By leveraging high-resolution crystal structures of target proteins, medicinal chemists can design modifications to the this compound core that exploit subtle differences in the binding sites of related proteins, thereby enhancing selectivity.
Allosteric Modulation: Targeting allosteric sites, which are distinct from the active site of a protein, can offer a path to greater selectivity. The discovery of ATP-independent Akt inhibitors based on an imidazo[4,5-b]pyridine scaffold highlights the potential of this approach. nih.gov
Covalent Inhibition: Designing covalent inhibitors that form a permanent bond with a specific amino acid residue in the target protein can lead to high potency and selectivity. This strategy could be explored for kinases and other enzymes that are targets for the imidazo[4,5-b]pyridine scaffold.
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological effects of this compound and its derivatives, a comprehensive approach that integrates high-throughput screening (HTS) with various "omics" technologies is necessary.
Future research in this area should involve:
High-Throughput Screening (HTS): Screening large libraries of imidazo[4,5-b]pyridine derivatives against a diverse panel of biological targets can rapidly identify new lead compounds. nih.gov
Chemical Proteomics: This technology can be used to identify the direct protein targets of a compound from a complex biological sample, providing valuable insights into its mechanism of action and potential off-target effects.
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to treatment with this compound can reveal the biological pathways that are modulated by the compound.
Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can provide a functional readout of its biological activity.
Genomics and CRISPR-based Screens: These powerful tools can help to identify genetic factors that influence sensitivity to the compound, which can aid in patient stratification and the identification of new drug targets.
Collaborative Research Initiatives in Academia and Industry for Translational Research
Bridging the gap between basic scientific discoveries and the development of new medicines requires close collaboration between academic research institutions and the pharmaceutical industry. For a promising scaffold like this compound, such partnerships are crucial for accelerating translational research.
Opportunities for collaboration include:
Joint Drug Discovery Programs: Academic labs can contribute expertise in basic biology and target validation, while industry partners can provide resources for medicinal chemistry, preclinical development, and clinical trials. nih.gov
Sponsored Research Agreements: Pharmaceutical companies can fund academic research focused on specific aspects of imidazo[4,5-b]pyridine chemistry or biology, providing a mechanism for the transfer of knowledge and technology.
Access to Compound Libraries: Industry partners can provide academic researchers with access to their extensive compound libraries for screening, while academic labs can share novel compounds with industry for further evaluation. nih.gov
Training and Exchange Programs: Programs that allow for the exchange of personnel between academia and industry can foster a better understanding of the drug discovery process and facilitate collaboration. nih.gov
By pursuing these future directions and embracing a collaborative and multidisciplinary approach, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, ultimately leading to the development of new and effective medicines for a range of diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine and its analogs?
- Methodology : Use 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a key precursor for cyclocondensation reactions. Optimize conditions (e.g., solvent, temperature, catalysts) to introduce methyl groups at the 5-position. Monitor purity via HPLC and confirm structures using -NMR and -NMR spectroscopy. For analogs, substituents can be introduced via Suzuki coupling or nucleophilic aromatic substitution .
- Experimental Design : Design stepwise synthesis with intermediates characterized by mass spectrometry and elemental analysis. Compare yields under varying conditions (e.g., acidic vs. basic catalysis).
Q. How can crystallographic data resolve structural ambiguities in imidazo[4,5-b]pyridine derivatives?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. Key parameters: space group determination, thermal displacement parameters, and hydrogen bonding networks. For example, SHELXL refines small-molecule structures with high precision, even for twinned crystals .
- Data Interpretation : Compare experimental bond lengths/angles with Density Functional Theory (DFT)-optimized geometries to validate structural assignments .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use UV-Vis spectroscopy to analyze conjugation effects and IR spectroscopy for functional group identification (e.g., NH stretching at ~3300 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity, employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) predict the electronic and reactivity profiles of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry, compute HOMO-LUMO gaps, and map electrostatic potential surfaces. Analyze nucleophilic/electrophilic sites for reaction planning. Validate predictions with experimental data (e.g., reaction kinetics) .
- Case Study : DFT studies on aminoimidazodipyridines revealed substituent effects on electron density distribution, guiding synthetic modifications for enhanced bioactivity .
Q. What strategies address contradictions in biological activity data for imidazo[4,5-b]pyridine-based kinase inhibitors?
- Methodology : Use orthogonal assays (e.g., biochemical kinase inhibition vs. cellular target engagement). For ATP-competitive inhibitors like Akt1, validate binding via surface plasmon resonance (SPR) or X-ray co-crystallography (e.g., PDB ID 4EJN). Address off-target effects using kinome-wide selectivity profiling .
- Example : Akt inhibitor ARQ 092 showed discrepancies between in vitro IC and in vivo efficacy due to pharmacokinetic variability. Resolved via pharmacokinetic-pharmacodynamic (PK/PD) modeling and metabolite profiling .
Q. How can structural modifications enhance the pharmacokinetic properties of this compound derivatives?
- Methodology : Introduce solubilizing groups (e.g., sulfonic acid, PEG chains) or modulate logP via halogenation. For oral bioavailability, optimize metabolic stability using liver microsome assays. Formulate as mesylate salts (e.g., LY 2228820 dimesylate) to improve aqueous solubility .
- Case Study : ARQ 092 derivatives with cyclobutylaminophenyl groups achieved >90% oral bioavailability in murine models via enhanced intestinal absorption .
Q. What in vivo models evaluate the carcinogenic potential of imidazo[4,5-b]pyridine derivatives?
- Methodology : Use chemically induced carcinogenesis models (e.g., 1-methyl-1-nitrosourea in rats) combined with γ-radiation exposure. Monitor tumor incidence via histopathology and biomarker analysis (e.g., p53 mutations). Compare dose-response relationships to assess additive/synergistic effects .
Data Analysis and Optimization
Q. How are SHELX-derived crystallographic data integrated with molecular docking for structure-based drug design?
- Methodology : Export refined coordinates from SHELXL to molecular docking software (e.g., AutoDock Vina). Validate docking poses against experimental binding modes (e.g., Akt1 inhibitors in PDB 4EJN). Use free-energy perturbation (FEP) to prioritize derivatives with predicted ΔG < -10 kcal/mol .
Q. What statistical approaches resolve batch-to-batch variability in imidazo[4,5-b]pyridine synthesis?
- Methodology : Apply Design of Experiments (DoE) to identify critical process parameters (e.g., reaction time, stoichiometry). Use ANOVA to analyze yield variations. Implement Quality-by-Design (QbD) frameworks for robust scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
